(2-Chloropyridin-4-yl)methanesulfonamide
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Overview
Description
(2-Chloropyridin-4-yl)methanesulfonamide is a chemical compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 g/mol . This compound is characterized by the presence of a chloropyridine ring and a methanesulfonamide group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-4-yl)methanesulfonamide typically involves the reaction of 2-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
2-Chloropyridine+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as HPLC and NMR to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfides.
Scientific Research Applications
(2-Chloropyridin-4-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of collagen and elastin. The compound binds to the active site of LOXL2, preventing its catalytic activity and thereby inhibiting the formation of cross-links . This mechanism is of particular interest in the development of anti-fibrotic therapies.
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine hydrochloride: This compound is similar in structure but contains an amine group instead of a methanesulfonamide group.
(3-Chloropyridin-4-yl)methanesulfonamide: This compound has the chlorine atom in a different position on the pyridine ring, which can affect its reactivity and applications.
Uniqueness
(2-Chloropyridin-4-yl)methanesulfonamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit LOXL2 makes it a valuable compound in the study of fibrosis and related diseases .
Properties
Molecular Formula |
C6H7ClN2O2S |
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Molecular Weight |
206.65 g/mol |
IUPAC Name |
(2-chloropyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7ClN2O2S/c7-6-3-5(1-2-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
InChI Key |
MHKOPMOMEXOEMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CS(=O)(=O)N)Cl |
Origin of Product |
United States |
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